Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate

Vue d'ensemble

Description

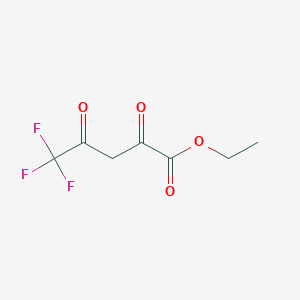

Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (CAS: 893643-18-0) is a fluorinated diketone ester with the molecular formula C₇H₇F₃O₄ and a molecular weight of 212.12 g/mol . Its structure features a trifluoromethyl group at the 5-position and two ketone groups at the 2- and 4-positions, making it a highly electrophilic intermediate. Key physical properties include a density of 1.341 g/cm³, boiling point of 198.05°C, and a refractive index of 1.381 . It is primarily used in pharmaceutical synthesis due to its reactivity in forming heterocyclic compounds, such as trifluoromethyl-substituted pyrans and pyridines .

Méthodes De Préparation

Claisen Condensation-Based Approaches

The Claisen condensation, a classical method for β-diketone synthesis, involves the base-catalyzed dimerization of esters. For ethyl 5,5,5-trifluoro-2,4-dioxopentanoate, this approach may employ ethyl trifluoroacetate and ethyl acetoacetate as precursors. In a typical procedure, sodium ethoxide facilitates deprotonation of ethyl acetoacetate, enabling nucleophilic attack on ethyl trifluoroacetate. The reaction proceeds via a tetrahedral intermediate, culminating in β-ketoester formation .

Key parameters include anhydrous conditions to prevent hydrolysis and temperatures maintained at 0–5°C to mitigate side reactions. A study on analogous tetrafluorinated β-diketones reported yields of 78–95% using potassium hydroxide in ethanol . However, trifluoroacetyl groups may necessitate longer reaction times (10–15 hours) due to their electron-withdrawing effects .

Acylation of Malonate Esters

Acylation of diethyl malonate with trifluoroacetyl chloride presents a robust alternative. This method, adapted from CN102249922A , involves two stages:

-

Formation of Potassium Ethyl Malonate : Diethyl malonate reacts with potassium hydroxide in absolute ethanol, yielding potassium ethyl malonate after 12 hours at 20–25°C.

-

Acylation with Trifluoroacetyl Chloride : The malonate salt reacts with trifluoroacetyl chloride in ethyl acetate or dichloromethane, catalyzed by magnesium chloride and triethylamine.

The use of magnesium chloride enhances electrophilicity of the acyl chloride, while triethylamine neutralizes HCl byproducts. Post-reaction hydrolysis and crystallization yield the target compound. Patent data suggest that solvent choice critically impacts yield, with ethyl acetate (8:1 mass ratio to malonate) achieving 90.5% purity .

Table 1: Comparative Analysis of Acylation Conditions

| Parameter | Ethyl Acetate | Dichloromethane |

|---|---|---|

| Reaction Temperature | 25°C | 20–25°C |

| Yield | 90.5% | 82–94% |

| Purity | 98.8% | 98.8–99.2% |

| Solvent Mass Ratio | 8:1 | 6–10:1 |

Hydrolysis and Esterification of β-Ketoacids

An indirect route involves synthesizing 5,5,5-trifluoro-2,4-dioxopentanoic acid followed by esterification. The acid is generated via hydrolysis of its corresponding β-diketone under acidic conditions (e.g., HCl/EtOH). Subsequent esterification with ethanol in the presence of sulfuric acid affords the ethyl ester. While this method offers flexibility, it introduces additional purification steps, potentially reducing overall yield .

Notably, the Beilstein Journal of Organic Chemistry highlights the efficacy of one-pot protocols for β-diketones, avoiding isolation of intermediates . For instance, in situ generation of trifluoroacetyl enolates using LDA (lithium diisopropylamide) could streamline synthesis, though this remains speculative for the target compound.

Purification and Crystallization Strategies

Purification of this compound demands careful solvent selection. Petroleum ether and ethyl acetate mixtures (1:1 v/v) effectively recrystallize the product, yielding white crystalline solids with >98.5% purity . Chromatographic methods, though avoided in industrial settings, may resolve minor impurities using silica gel and hexane/ethyl acetate gradients.

Challenges and Optimization Opportunities

-

Moisture Sensitivity : The acylation step is highly moisture-sensitive, necessitating rigorous drying of solvents and reagents .

-

Byproduct Formation : Competing ester hydrolysis or diketone decomposition can occur at elevated temperatures. Maintaining reactions below 25°C mitigates this .

-

Scalability : Multigram syntheses require optimized solvent volumes (6–10× substrate mass) to ensure homogeneity without diluting reaction rates .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or ketone positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate serves as a building block in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances the stability and reactivity of intermediates in various chemical reactions. The compound can undergo:

- Oxidation: Leading to the formation of carboxylic acids.

- Reduction: Converting ketone groups to alcohols.

- Substitution: Facilitating nucleophilic substitutions at the ester or ketone positions .

Biology

In biological research, this compound is being investigated as a biochemical probe . Its fluorinated structure enhances binding affinity to specific enzymes or receptors, potentially modulating their activity. This property makes it a candidate for studying enzyme kinetics and receptor-ligand interactions .

Medicine

This compound is explored for its potential in drug development , particularly in synthesizing fluorinated pharmaceuticals. Fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. Preliminary studies suggest that derivatives of this compound may possess analgesic properties similar to established pain relievers .

Case Study 1: Synthesis of Analgesic Compounds

Research conducted on derivatives of this compound demonstrated significant analgesic effects in animal models. In a study where compounds were administered to mice using the acetic acid writhing test, certain derivatives exhibited pain relief comparable to aspirin without notable side effects .

Case Study 2: Enzyme Inhibition Studies

Another study focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings indicated that the compound could effectively inhibit enzyme activity at low concentrations due to its enhanced binding affinity attributed to the fluorinated groups .

Mécanisme D'action

The mechanism of action of ethyl 5,5,5-trifluoro-2,4-dioxopentanoate involves its interaction with various molecular targets. The compound’s fluorinated groups can enhance its binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ethyl 2,4-Dioxopentanoate (CAS: 615-79-2)

- Molecular Formula : C₇H₁₀O₄

- Molecular Weight : 158.15 g/mol

- Key Properties : Density (1.126 g/cm³), boiling point (~180–185°C estimated) .

- Structural Differences : Lacks the trifluoromethyl group at the 5-position.

- Reactivity : Less electrophilic due to the absence of electron-withdrawing fluorine atoms. Used in classical Claisen condensations, whereas the trifluoro derivative participates in fluorinated heterocycle synthesis .

Diethyl 4,4-Difluoroheptanedioate (CAS: 22515-16-8)

- Molecular Formula : C₁₁H₁₈F₂O₄

- Molecular Weight : 276.25 g/mol

- Structural Differences : Contains two ester groups and a difluorinated central carbon chain.

- Applications : Used as a building block for fluorinated polymers. The absence of ketone groups reduces its utility in cyclization reactions compared to the target compound .

Ethyl 3,3,3-Trifluoropropanoate (CAS: 352-23-8)

- Molecular Formula : C₅H₇F₃O₂

- Molecular Weight : 156.10 g/mol

- Key Properties : Simpler structure with a single trifluoromethyl group and one ester moiety.

- Reactivity : Primarily used as a fluorinating agent or solvent. Lacks the diketone functionality necessary for complex cyclization reactions .

Ethyl 2-(2,2-Difluoroacetyl)-5,5,5-Trifluoro-4-oxopentanoate (CAS: 2138277-66-2)

- Molecular Formula : C₉H₉F₅O₄

- Molecular Weight : 276.16 g/mol

- Structural Differences : Additional difluoroacetyl group enhances electrophilicity but increases steric hindrance.

- Applications : Specialized in synthesizing polyfluorinated ketones, though its synthetic accessibility is lower than the target compound .

Data Table: Key Comparative Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|---|

| Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate | 893643-18-0 | C₇H₇F₃O₄ | 212.12 | 1.341 | 198.05 | Trifluoromethyl, diketone |

| Ethyl 2,4-Dioxopentanoate | 615-79-2 | C₇H₁₀O₄ | 158.15 | 1.126 | ~180–185 | Diketone |

| Diethyl 4,4-Difluoroheptanedioate | 22515-16-8 | C₁₁H₁₈F₂O₄ | 276.25 | N/A | N/A | Difluorinated diester |

| Ethyl 3,3,3-Trifluoropropanoate | 352-23-8 | C₅H₇F₃O₂ | 156.10 | 1.235 | 97–99 | Trifluoromethyl ester |

| Ethyl 2-(2,2-Difluoroacetyl)-... | 2138277-66-2 | C₉H₉F₅O₄ | 276.16 | N/A | N/A | Trifluoromethyl, difluoroacetyl |

Discussion of Structural and Functional Differences

- Electron-Withdrawing Effects: The trifluoromethyl group in the target compound enhances electrophilicity at the diketone positions, enabling reactions with nucleophiles like amines or hydrazines to form fluorinated heterocycles . Non-fluorinated analogs (e.g., Ethyl 2,4-dioxopentanoate) exhibit slower reaction kinetics in such transformations .

- Thermal Stability: The higher boiling point of the target compound (198.05°C vs. ~180°C for Ethyl 2,4-dioxopentanoate) reflects increased molecular weight and stronger dipole interactions due to fluorine substitution .

- Solubility: Fluorination generally reduces solubility in polar solvents; however, the diketone groups in this compound improve compatibility with organic bases compared to simpler trifluoroesters like Ethyl 3,3,3-trifluoropropanoate .

Activité Biologique

Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (CAS: 893643-18-0) is an organic compound notable for its unique structure, which includes trifluoromethyl and dioxo functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its biological activity is primarily attributed to its interactions with specific enzymes and receptors, making it a potential candidate for drug development.

This compound has the molecular formula CHFO and a molecular weight of 212.12 g/mol. It is synthesized through the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction typically occurs at room temperature, yielding the desired product after purification.

The biological activity of this compound is linked to its ability to interact with various molecular targets. The presence of trifluoromethyl groups enhances its lipophilicity and binding affinity to certain enzymes and receptors. This interaction can lead to modulation of enzymatic activities or alteration in receptor signaling pathways .

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can alter the signaling pathways associated with certain receptors, potentially influencing physiological responses.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activities. For instance:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis .

Case Studies

- Analgesic Effects : In a study involving the administration of related compounds in animal models, significant analgesic effects were observed. These compounds demonstrated efficacy comparable to established analgesics like aspirin .

- Enzyme Interaction Analysis : A series of assays were conducted to evaluate the interaction of this compound with key metabolic enzymes. Results indicated a strong inhibitory effect on specific enzymes involved in lipid metabolism .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2,4-dioxopentanoate | Lacks trifluoromethyl group | Different chemical reactivity |

| Mthis compound | Methyl ester instead of ethyl | Varies in biological activity |

| Ethyl 3,3,3-trifluoro-2-oxobutanoate | Different carbon backbone | Less potent interaction potential |

The trifluoromethyl group present in this compound contributes to enhanced stability and biological activity compared to non-fluorinated analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 5,5,5-trifluoro-2,4-dioxopentanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via fluorination or condensation reactions. A common approach involves the esterification of 5,5,5-trifluoro-2,4-dioxopentanoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Alternatively, trifluoromethylation of diketone precursors using reagents like trifluoroacetic anhydride (TFAA) may be employed. Reaction optimization, such as temperature control (e.g., 60–80°C) and stoichiometric ratios of fluorinating agents, is critical to achieving yields >70% while minimizing side reactions like over-fluorination .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize the structural and electronic properties of this compound?

- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a quartet in ¹H NMR (δ ~3.5–4.0 ppm) due to coupling with adjacent protons. Carbonyl signals (C=O) are observed at δ ~170–190 ppm in ¹³C NMR.

- IR : Strong absorbance bands at ~1750 cm⁻¹ (C=O stretching) and ~1150–1250 cm⁻¹ (C-F stretching) confirm functional groups.

- MS : Molecular ion peaks (e.g., m/z 180.21 for [M+H]⁺) and fragmentation patterns validate the molecular formula (C₇H₇F₃O₄) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions, and how does the CF₃ group influence regioselectivity?

The electron-withdrawing CF₃ group enhances the electrophilicity of the diketone moiety, favoring nucleophilic attack at the less sterically hindered carbonyl (C2 or C4). Computational studies (e.g., DFT calculations) reveal that the CF₃ group stabilizes transition states via inductive effects, directing regioselectivity toward C4 in reactions with amines or Grignard reagents. Experimental validation using kinetic isotope effects (KIEs) or substituent variation can resolve contradictions in regiochemical outcomes .

Q. How can this compound serve as a precursor for fluorinated heterocycles, and what challenges arise in controlling stereochemistry during cyclization?

this compound is a versatile precursor for fluorinated pyrazoles, pyrimidines, or pyrrolidinones. For example, condensation with hydrazines yields trifluoromethyl-substituted pyrazoles. Challenges include maintaining stereochemical integrity during cyclization due to the CF₃ group’s steric bulk. Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) or low-temperature conditions (<-20°C) are recommended to suppress racemization .

Q. What strategies mitigate thermal instability during high-temperature applications, such as in coordination chemistry or polymer synthesis?

Thermal degradation studies (TGA/DSC) show decomposition onset at ~150°C. Stabilization strategies include:

- Ligand design : Use as a bidentate ligand for metal complexes (e.g., Mn²⁺ or Ni²⁺) to enhance thermal resilience.

- Encapsulation : Incorporating the compound into micellar or polymer matrices (e.g., PLGA) reduces direct exposure to heat .

Q. Methodological Recommendations

- Contradiction Analysis : Discrepancies in fluorination efficiency across studies may arise from solvent polarity (e.g., DMF vs. THF). Systematic solvent screening via DoE (Design of Experiments) is advised .

- Crystallography : Single-crystal X-ray diffraction (as in ) can resolve ambiguities in molecular geometry, particularly bond angles around the CF₃ group.

Q. Key Citations

Propriétés

IUPAC Name |

ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O4/c1-2-14-6(13)4(11)3-5(12)7(8,9)10/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRNSFONDYEARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598872 | |

| Record name | Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893643-18-0 | |

| Record name | Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.